molecular formula C20H18O B188912 2,6-Dibenzylidenecyclohexanone CAS No. 897-78-9

2,6-Dibenzylidenecyclohexanone

Cat. No. B188912
CAS RN: 897-78-9
M. Wt: 274.4 g/mol
InChI Key: CTKKGXDAWIAYSA-KPNKYRRCSA-N
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Description

2,6-Dibenzylidenecyclohexanone (also known as DBC) is a chemical compound with the molecular formula C20H18O . It has a molecular weight of 274.4 g/mol . The IUPAC name for this compound is (2E,6E)-2,6-dibenzylidenecyclohexan-1-one .


Synthesis Analysis

DBC can be synthesized from 2-(phenyl(phenylamino)methyl)cyclohexanone (Mannich base) in acetic acid under reflux conditions . This process involves an elimination reaction . A series of symmetrical dibenzylidene derivatives of cyclohexanone were synthesized with the goal of studying the physicochemical properties of cross-conjugated dienones (ketocyanine dyes) .


Molecular Structure Analysis

The structures of the products were established and studied by X-ray diffraction, NMR spectroscopy, and electronic spectroscopy . All products had the E, E -geometry .


Chemical Reactions Analysis

The compound 2,6-bis(4-methoxy-benzylidene)-cyclohexanone showed a bathochromic shift (absorption maxima at 359 nm) which is lesser than that of compound 1e because of the presence of the electron-donating methoxy (−OCH3) substituent .


Physical And Chemical Properties Analysis

DBC has a density of 1.1±0.1 g/cm3, a boiling point of 469.3±45.0 °C at 760 mmHg, and a flash point of 207.5±23.7 °C . The compound has a molar refractivity of 89.1±0.3 cm3, and its surface tension is 52.3±3.0 dyne/cm . The molar volume of DBC is 238.5±3.0 cm3 .

Scientific Research Applications

Application in Corrosion Inhibition

The Specific Scientific Field

The field of study is Corrosion Science , specifically the use of inhibitors for the protection of carbon steel .

2. Comprehensive and Detailed Summary of the Application 2,6-Dibenzylidenecyclohexanone (DBC) has been studied as a new corrosion inhibitor for carbon steel in a 1 M HCl solution . This compound is a cyclohexanone-based bischalcone that possesses two reactive keto-vinyl moieties (−CO−CH=CH−), which are believed to contribute to its inhibitory properties .

3. Detailed Description of the Methods of Application or Experimental Procedures The corrosion inhibition performance of DBC on carbon steel was investigated using weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy . These methods allowed researchers to determine the type of inhibitor (in this case, a mixed-type inhibitor) and the efficiency of the inhibitor under different conditions .

4. Thorough Summary of the Results or Outcomes Obtained The studies indicate that the inhibition efficiency of DBC increases with increasing concentration, reaching a maximum corrosion inhibition efficiency of 88% . The temperature effect revealed that the inhibitory molecule is chemisorbed on carbon steel . The adsorption of DBC on the carbon steel surface obeys the Langmuir isotherm .

    Antibacterial Applications

    These compounds have shown antibacterial effects, which suggests potential use in the development of new antibiotics or antibacterial agents .

    Antitubercular Applications

    They have demonstrated antitubercular effects, indicating potential use in the treatment of tuberculosis .

    Antiviral Applications

    These compounds have shown antiviral effects, suggesting potential use in the development of antiviral drugs .

    Anti-cancer Applications

    They have demonstrated anti-cancer effects, indicating potential use in cancer treatment .

    Anthelminthic Applications

    These compounds have shown anthelminthic effects, suggesting potential use in the treatment of parasitic worm infections .

    Nonlinear Optical Materials and Liquid-Crystalline Polymers

    These compounds find applications in the preparation of nonlinear optical materials and liquid-crystalline polymers .

    Nonlinear Optical Materials and Liquid-Crystalline Polymers

Safety And Hazards

According to the safety data sheet, DBC should be handled with adequate ventilation and personal protective equipment as required . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

properties

IUPAC Name

(2E,6E)-2,6-dibenzylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKKGXDAWIAYSA-JSAVKQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(benzylidene)cyclohexanone

CAS RN

897-78-9
Record name 2,6-Dibenzylidenecyclohexanone
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Record name 2,6-Dibenzylidenecyclohexanone
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Record name 2,6-dibenzylidenecyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
HMA Islam - 2018 - 103.74.84.37
The design and synthesis of substituted 2,6-Dibenzylidene cyclohexanone based bischalcone derivatives were studied in this research through one of the most important Claisen-…
Number of citations: 1 103.74.84.37
EM Sanford, KW Paulisse… - Journal of applied polymer …, 1999 - Wiley Online Library
The relative energies of the three possible isomers of 2,5‐dibenzylidenecyclopentanone and of 2,6‐dibenzylidenecyclohexanone were calculated using Mechanics, MOPAC, and …
Number of citations: 7 onlinelibrary.wiley.com
K Udaya Lakshmi, K Ramamurthi - Crystal Research and …, 2005 - Wiley Online Library
Following the temperature reduction method, growth of single crystals of organic 2,6‐dibenzylidenecyclohexanone (DBCH) material from ethanol solution is reported in the present work…
Number of citations: 13 onlinelibrary.wiley.com
S Eagon, JT Hammill, K Fitzsimmons, N Sienko… - Bioorganic & Medicinal …, 2021 - Elsevier
Malaria remains one of the deadliest diseases on the planet, infecting an estimated 229 million individuals in 2019 with more than 400,000 associated deaths, primarily in young …
Number of citations: 2 www.sciencedirect.com
P Ji, C Yuan, S Ma, J Fan, W Fu, C Qiao - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
Inhibition of STAT3 signaling pathway is proposed to be a promising strategy for cancer treatment. In this study, a series of 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives were …
Number of citations: 12 www.sciencedirect.com
XJ Bi, LT Higham, JL Scott… - Australian journal of …, 2006 - CSIRO Publishing
The reactivity of derivatives of 2,6-dibenzylidenecyclohexanone was investigated in water at 220–250C under microwave conditions, without added catalyst. Retro-Claisen–Schmidt …
Number of citations: 1 www.publish.csiro.au
NJ Leonard, JC Little - Journal of the American Chemical Society, 1958 - ACS Publications
The treatment of 3, 10-dibenzylidene-l, 2-cyclodecanedíone (I) in triethylene glycol at 300 with palladium-on-charcoal leads to two transannular reactionproducts, l-benzyl-ll-…
Number of citations: 2 pubs.acs.org
VA Nikanorov, AD Rogachev, MV Galakhov… - Russian chemical …, 1996 - Springer
The reaction of 2,6-dibenzylidenecyclohexanone with PCl 5 occursvia the sequential stages of desoxychlorination and substitutional phosphorylation to form (after oxidation, …
Number of citations: 2 link.springer.com
A Thoume, A Elmakssoudi, DB Left, R Achagar… - Journal of Bio-and Tribo …, 2021 - Springer
The corrosion inhibition performance of 2,6-di((E)-benzylidene) cyclohexan-1-one (DBC) on carbon steel in 1 M HCl solution at 293–323 K temperature was investigated by weight loss …
Number of citations: 11 link.springer.com
T Nakano, H Shirai, H Tamagawa, Y Ishii… - The Journal of Organic …, 1988 - ACS Publications
Sir: Although phenol derivatives are versatile compounds from the pharmaceutical and industrial points of view, there is no practical method available to prepare 2, 6-di-alkylphenols …
Number of citations: 5 pubs.acs.org

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